Ethyl 5-amino-4-bromo-1-(4-pyridyl)pyrazole-3-carboxylate

Catalog No.
S12528848
CAS No.
M.F
C11H11BrN4O2
M. Wt
311.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 5-amino-4-bromo-1-(4-pyridyl)pyrazole-3-carb...

Product Name

Ethyl 5-amino-4-bromo-1-(4-pyridyl)pyrazole-3-carboxylate

IUPAC Name

ethyl 5-amino-4-bromo-1-pyridin-4-ylpyrazole-3-carboxylate

Molecular Formula

C11H11BrN4O2

Molecular Weight

311.13 g/mol

InChI

InChI=1S/C11H11BrN4O2/c1-2-18-11(17)9-8(12)10(13)16(15-9)7-3-5-14-6-4-7/h3-6H,2,13H2,1H3

InChI Key

YIOGFEKJCFEJIJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NN(C(=C1Br)N)C2=CC=NC=C2

Ethyl 5-amino-4-bromo-1-(4-pyridyl)pyrazole-3-carboxylate is a heterocyclic organic compound characterized by its unique structure, which includes a pyrazole ring substituted with an amino group, a bromo atom, and a pyridyl group. Its molecular formula is C₁₂H₁₂BrN₃O₂, and it has a molecular weight of approximately 300.15 g/mol. This compound is notable for its potential applications in medicinal chemistry and material science due to its diverse functional groups that allow for various chemical modifications and interactions.

  • Substitution Reactions: The bromo group can be replaced by nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
  • Oxidation and Reduction Reactions: The amino group can undergo oxidation to form nitro derivatives or reduction to yield different amine forms.
  • Cyclization Reactions: This compound can engage in cyclization to form more complex heterocyclic structures.

Common reagents used in these reactions include hydrogen peroxide for oxidation and sodium borohydride for reduction.

Research indicates that Ethyl 5-amino-4-bromo-1-(4-pyridyl)pyrazole-3-carboxylate exhibits significant biological activity. It has been investigated for its potential as an enzyme inhibitor and receptor modulator. The compound's structure allows it to interact with specific biological targets through mechanisms such as hydrogen bonding and π-π stacking interactions, which can influence various biochemical pathways. Preliminary studies suggest its potential therapeutic properties, including anti-inflammatory and anticancer activities.

The synthesis of Ethyl 5-amino-4-bromo-1-(4-pyridyl)pyrazole-3-carboxylate typically involves the following steps:

  • Starting Materials: The synthesis often begins with ethyl 5-amino-1H-pyrazole-3-carboxylate and 4-bromopyridine.
  • Reaction Conditions: The reaction is conducted in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF). Heating the mixture facilitates the formation of the desired product.
  • Purification: Following synthesis, purification methods such as recrystallization or chromatography are employed to isolate high-purity compounds .

Ethyl 5-amino-4-bromo-1-(4-pyridyl)pyrazole-3-carboxylate has a wide range of applications:

  • Medicinal Chemistry: It serves as a building block for developing new pharmaceuticals, particularly those targeting specific enzymes or receptors.
  • Material Science: The compound is explored for its potential in creating materials with specific electronic or photophysical properties.
  • Research: It is used in various scientific studies due to its unique structural features that allow for extensive chemical modifications.

Studies on the interactions of Ethyl 5-amino-4-bromo-1-(4-pyridyl)pyrazole-3-carboxylate with biological targets have shown that it can effectively bind to certain enzymes and receptors. The presence of both the amino and bromo groups enhances its ability to form hydrogen bonds and halogen bonds, which are crucial for modulating target activity. These interactions may lead to significant biological effects, making the compound a candidate for further pharmacological exploration .

Several compounds share structural similarities with Ethyl 5-amino-4-bromo-1-(4-pyridyl)pyrazole-3-carboxylate:

Compound NameKey FeaturesUniqueness
Ethyl 5-amino-1H-pyrazole-3-carboxylateLacks bromo and pyridyl substituentsLess versatile in reactions
3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acidSimilar structure but different substituentsUsed primarily in pesticide synthesis
4-BromopyrazoleContains bromo group but lacks amino and pyridyl groupsLimited applications in medicinal chemistry
1-(4-Pyridyl)pyrazoleLacks bromo and amino groupsLess reactive compared to Ethyl 5-amino-4-bromo...

Ethyl 5-amino-4-bromo-1-(4-pyridyl)pyrazole-3-carboxylate stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This versatility enhances its potential applications across various fields including medicinal chemistry and material science.

XLogP3

1.7

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

310.00654 g/mol

Monoisotopic Mass

310.00654 g/mol

Heavy Atom Count

18

Dates

Last modified: 08-09-2024

Explore Compound Types